molecular formula C20H17BrN2O2 B2591667 N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946355-93-7

N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2591667
CAS No.: 946355-93-7
M. Wt: 397.272
InChI Key: VIRKJOLQKOQMOA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 4-bromophenyl group and a 3-methylbenzyl substituent. The bromine atom at the para position of the phenyl ring and the methyl group on the benzyl moiety likely influence its electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-14-4-2-5-15(12-14)13-23-11-3-6-18(20(23)25)19(24)22-17-9-7-16(21)8-10-17/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRKJOLQKOQMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes a reaction with an appropriate carboxylic acid derivative to form the bromophenyl intermediate.

    Introduction of the Methylphenyl Group: The bromophenyl intermediate is then reacted with a methylphenyl compound under specific conditions to introduce the methylphenyl group.

    Cyclization and Formation of the Dihydropyridine Ring: The final step involves cyclization to form the dihydropyridine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, which exhibit structural diversity in their aryl and alkyl substituents. Key analogues include:

Compound Name Substituents Key Features Reference
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-bromo-2-methylphenyl Near-planar conformation; forms centrosymmetric dimers via N–H⋯O H-bonds
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-...) 4-ethoxy, 4-fluorophenyl, amino-chloropyridinyl Met kinase inhibitor; oral efficacy
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 4'-chlorobiphenyl-2-yl Structural rigidity due to biphenyl group
(E)-4-hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (6d) 4-hydroxyl, 4-nitrophenyl, 4-nitrostyryl Nitro groups enhance electron-withdrawing effects; potential for redox activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The bromine (moderately electron-withdrawing) in the target compound contrasts with nitro groups in 6d (strongly electron-withdrawing), which may reduce metabolic stability but increase binding affinity in polar active sites. The methyl group on the benzyl moiety (electron-donating) could enhance lipophilicity compared to fluorophenyl groups in BMS-777607 .
  • Planarity and Conjugation : Similar to N-(3-bromo-2-methylphenyl)-...carboxamide , the target compound likely adopts a near-planar conformation due to π-conjugation across the amide bridge, facilitating intermolecular interactions.
  • Hydrogen Bonding and Dimerization : Analogues like form centrosymmetric dimers via N–H⋯O hydrogen bonds. The target compound’s amide group may exhibit similar behavior, influencing crystallization and solubility.

Biological Activity

N-(4-bromophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C19H18BrN3OC_{19}H_{18}BrN_{3}O, featuring a dihydropyridine core that is known for its pharmacological significance. The compound's structure includes a bromophenyl group and a methylphenyl moiety, which contribute to its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, the compound was evaluated for its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, with some derivatives showing MIC values as low as 0.22 μg/mL .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMIC (μg/mL)Target Bacteria
7b0.22Staphylococcus aureus
100.25E. coli
130.30Pseudomonas aeruginosa

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have assessed its effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. Notably, compounds similar to this compound have been reported to inhibit key signaling pathways involved in tumor growth .

Case Study: Inhibition of Cancer Cell Proliferation
A study involving the treatment of breast cancer cell lines with this compound revealed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 μM, indicating significant potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways related to disease progression.
  • Receptor Interaction : It may also modulate receptor activity, influencing cellular responses that lead to therapeutic effects.

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